Product packaging for Beryllium oxyacetate(Cat. No.:CAS No. 19049-40-2)

Beryllium oxyacetate

Cat. No.: B107122
CAS No.: 19049-40-2
M. Wt: 406.31 g/mol
InChI Key: RKARILOACIIVIJ-UHFFFAOYSA-H
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Description

Beryllium oxyacetate is a useful research compound. Its molecular formula is C12H18Be4O13 and its molecular weight is 406.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Be4O13 B107122 Beryllium oxyacetate CAS No. 19049-40-2

Properties

IUPAC Name

tetraberyllium;oxygen(2-);hexaacetate
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InChI

InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;4*+2;-2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKARILOACIIVIJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].[Be+2].[Be+2].[Be+2].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Be4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940617
Record name Beryllium oxide acetate (4/1/6)
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Molecular Weight

406.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic crystals with an odor like vinegar; Soluble in water; [Brush Wellman MSDS]
Record name Beryllium acetate, basic
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CAS No.

19049-40-2
Record name Hexakis[μ-(acetato-κO:κO′)]-μ4-oxotetraberyllium
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Record name Beryllium acetate, basic
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Record name Beryllium oxide acetate (4/1/6)
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Record name BERYLLIUM OXYACETATE
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Historical Context and Fundamental Structural Elucidation of Beryllium Oxyacetate

Early Crystallographic Investigations of Beryllium Oxyacetate

The definitive structure of this compound was established through early X-ray crystallography studies. In 1923, Sir William Bragg and Gilbert T. Morgan conducted an X-ray analysis that revealed the compound's remarkable molecular architecture. scispace.com Their work demonstrated a central oxygen atom tetrahedrally surrounded by four beryllium atoms. scispace.com This core is further encapsulated by six acetate (B1210297) groups that bridge the beryllium atoms along the edges of the tetrahedron. scispace.com This arrangement results in a highly symmetrical, cage-like structure. The molecule as a whole resembles the structure of a diamond, with the acetate groups taking the place of carbon atoms. scispace.com

Further studies have explored the polymorphism of this compound, with transitions between different crystalline phases observed at specific temperatures. iucr.orgdtic.mil For instance, a phase transition is known to occur at approximately 40°C. iucr.org The compound's ability to be sublimed in a vacuum without decomposition is a testament to its considerable stability, a feature directly related to its interlocking six-membered Be₂O₃C ring structure. wikipedia.org

Evolution of Coordination Theory in Beryllium Chemistry

The study of beryllium compounds, particularly this compound, has played a role in the evolution of coordination theory. Beryllium's chemistry is characterized by its tendency to form basic salts with volatile organic and inorganic acids. scispace.com The structure of this compound, with its central oxygen atom and tetrahedrally coordinated beryllium ions, provided a classic example of a coordination complex.

Beryllium typically exhibits a tetrahedral coordination geometry, favoring bonds with 'hard' donor ligands like oxygen. researchgate.netresearchgate.net This preference is a consequence of its small atomic radius and high ionization energy, which lead to predominantly covalent bonding. unifr.chnih.gov While tetrahedral coordination is most common, recent high-pressure studies on other beryllium compounds have shown that higher coordination numbers, such as five and six, are possible, challenging the classical understanding that was limited by the perceived absence of available d-orbitals for bonding in second-period elements. nih.govspringernature.com However, in the context of its typical coordination chemistry, this compound remains a prime example of stable tetrahedral coordination. researchgate.net

Significance of this compound as a Model System in Inorganic Chemistry

This compound has long served as a valuable model system in the teaching and research of inorganic chemistry for several reasons:

Illustrative Structure : Its unique and highly symmetrical structure is a clear and tangible example of a polynuclear coordination compound. scispace.com The molecule contains a central tetrahedron around the unique oxygen atom, four tetrahedra around the beryllium atoms, and six tetrahedral carbon atoms of the methyl groups. scispace.com

Coordination Chemistry Exemplar : It exemplifies the coordination principles of beryllium, particularly its preference for tetrahedral geometry and the formation of stable complexes with oxygen-donating ligands. scispace.comresearchgate.net

Crystallographic Reference : The ease with which single crystals of this compound can be grown has made it useful for the alignment of X-ray diffractometers and as a reference standard in protein crystallography. wikipedia.org

Purification and Extraction : Its solubility in organic solvents like chloroform (B151607), in contrast to its insolubility in water, has been utilized for the extraction and purification of beryllium. wikipedia.organsto.gov.au

The compound's role extends to being a precursor in the synthesis of other beryllium-containing compounds and in materials science for the development of specialized ceramics and glasses. samaterials.com

Synthetic Methodologies and Derivatization Strategies for Beryllium Oxyacetate

Established Synthetic Routes for Hexakis(μ-acetato)-μ4-oxotetraberyllium

The most well-documented and commonly employed method for the preparation of beryllium oxyacetate involves the reaction of basic beryllium carbonate with acetic acid.

Preparation from Basic Beryllium Carbonate Precursors

The synthesis of hexakis(μ-acetato)-μ4-oxotetraberyllium, also known as basic beryllium acetate (B1210297), is typically achieved by treating basic beryllium carbonate with hot glacial acetic acid. chemeurope.combrainly.inwikipedia.orgprepchem.com The reaction proceeds until the evolution of carbon dioxide ceases, indicating the completion of the reaction. prepchem.com The chemical equation for this reaction is:

2Be₂CO₃(OH)₂ + 6CH₃COOH → Be₄O(CH₃COO)₆ + 5H₂O + 2CO₂ wikipedia.org

The resulting this compound is a colorless crystalline solid. chemeurope.comchemicalbook.com It is insoluble in water but soluble in organic solvents like chloroform (B151607), which is indicative of its nonpolar nature. chemeurope.combrainly.inwikipedia.org This solubility in chloroform is often utilized in the purification process, where the crude product is dissolved in chloroform to filter out insoluble impurities. prepchem.com The compound can be crystallized from the chloroform solution or from glacial acetic acid to yield well-formed octahedra. chemicalbook.com It melts at approximately 284-286 °C and can be sublimed in a vacuum without decomposition, a property that further aids in its purification. chemeurope.comwikipedia.orgchemicalbook.com

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₈Be₄O₁₃ wikipedia.orgnist.gov
Molar Mass 406.31 g/mol wikipedia.orgnih.gov
Appearance Colorless crystals chemeurope.comchemicalbook.com
Melting Point 284-286 °C chemeurope.comchemicalbook.com
Boiling Point 330-331 °C chemicalbook.com
Solubility Insoluble in water, soluble in chloroform chemeurope.combrainly.inwikipedia.org

Synthesis of this compound Derivatives and Analogues

Research has also extended to the synthesis of derivatives and analogues of this compound, exploring the substitution of acetate ligands with other carboxylates and the introduction of organic groups.

Isolation of Mixed Carboxylato-μ4-oxotetraberyllium Compounds

While the primary focus has been on the acetate derivative, the synthesis of other basic beryllium carboxylates, Be₄O(RCOO)₆, has been explored. For instance, basic beryllium propionate (B1217596) can be prepared in a similar manner to the acetate, using propionic acid. chemeurope.com The potential for mixed carboxylato-μ4-oxotetraberyllium compounds exists, where a mixture of carboxylic acids could theoretically lead to a product with different carboxylate ligands within the same molecule. However, detailed studies on the isolation and characterization of such mixed ligand species are not extensively documented in the provided search results. The stability of the Be₄O core suggests that a variety of carboxylate groups could be accommodated. chemeurope.com The synthesis of mixed ligand beryllium complexes has been reported in other contexts, for example, with ligands like 2-(2-hydroxyphenyl)benzoxazole (B213137) and various substituted 8-hydroxyquinolines, demonstrating beryllium's versatile coordination chemistry. researchgate.net

Organoberyllium Chemistry and Oxyacetate Linkages

Organoberyllium chemistry primarily involves compounds with direct beryllium-carbon bonds. wikipedia.orguwimona.edu.jm The synthesis of organoberyllium compounds is typically achieved through transmetallation or the reaction of beryllium halides with organometallic reagents like organolithium or Grignard reagents. uwimona.edu.jmkvmwai.edu.inlibretexts.org

Examples of synthetic routes include:

BeCl₂ + 2CH₃Li → (CH₃)₂Be + 2LiCl kvmwai.edu.in

Hg(CH₃)₂ + Be → (CH₃)₂Be + Hg uwimona.edu.jm

While the direct synthesis of organoberyllium compounds with oxyacetate linkages is not explicitly described, the formation of mixed ligand complexes by adding Lewis bases to dialkylberyllium compounds is known. wikipedia.org This suggests the possibility of incorporating oxyacetate-type ligands into organoberyllium structures, although specific examples with a Be₄O(OOCR)₆ core and direct Be-C bonds are not detailed. The field of organoberyllium chemistry remains less explored due to the toxicity of beryllium compounds. wikipedia.orglscollege.ac.in

Precursor Chemistry for Beryllium-Containing Materials

This compound serves as a crucial precursor for the synthesis of high-purity beryllium oxide (BeO). gnaxel.rugoogle.comamericanelements.com

The thermal decomposition of this compound is a key method for producing beryllium oxide. gnaxel.ru When heated, this compound decomposes to form BeO, carbon dioxide, and water vapor. google.com This process can be carried out by heating the solid material or by burning the vaporized basic acetate in the presence of air or another oxidizing medium. google.com The volatility of this compound allows for its purification by distillation or sublimation before decomposition, which in turn yields high-purity beryllium oxide. google.com The temperature for thermal decomposition to obtain BeO is typically in the range of 500 to 1000°C. gnaxel.ru

The process of converting beryllium hydroxide (B78521) to this compound and then to beryllium oxide is a method used to produce high-purity, sinterable BeO powders. researchgate.net This is particularly important for applications in ceramics and other advanced materials where purity and controlled particle morphology are critical. samaterials.comgoogle.com The recovery of beryllium from nuclear fuel processing solutions has also been achieved by converting aqueous beryllium solutions to this compound, which is then purified by recrystallization before being converted to the oxide. ansto.gov.au

Advanced Structural Analysis and Polymorphism of Beryllium Oxyacetate

Comprehensive Crystal Structure Elucidation of Beryllium Oxyacetate

The molecular structure of this compound is characterized by a high degree of symmetry and a unique arrangement of its constituent atoms.

Structural Feature Description
Central AtomOxygen
Coordinated Metal AtomsFour Beryllium (Be) atoms
Geometry of Be₄O CoreTetrahedral
Oxidation State of CoreBe₄O⁶⁺

Acetate (B1210297) Ligand Coordination Modes and Geometries

Six acetate (CH₃CO₂⁻) ligands are integral to the structure, each bridging a pair of beryllium atoms. wikipedia.orglibretexts.org This bridging coordination mode is a key aspect of the molecule's architecture. The acetate groups act as bidentate ligands, with each of their oxygen atoms coordinating to one of the two bridged beryllium atoms. This coordination contributes to the formation of a stable six-membered ring. researchgate.netresearchgate.net Beryllium demonstrates a preference for tetrahedral coordination with "hard" donor ligands like the oxygen atoms of the acetate groups and is most stable when forming six-membered chelate rings. researchgate.net

Polymorphism and Phase Transitions in this compound

This compound exhibits unusual polymorphic behavior, with multiple crystalline forms and phase transitions observed under different temperature conditions. aip.orgdtic.mil

Characterization of Crystalline Modifications

Several crystalline modifications of this compound have been identified. The α-modification is a high-symmetry cubic phase. researchgate.netaip.org Upon heating, this cubic phase transitions to a lower symmetry orthorhombic structure, known as the γ-phase. dtic.milaip.org Another form, the β-phase, which is monoclinic, can be obtained by heating the compound and then cooling it to room temperature. dtic.mil The existence of these different crystalline forms is a significant aspect of the compound's solid-state chemistry. dtic.mil

Polymorph Crystal System Conditions
α-phaseCubicLow temperature
γ-phaseOrthorhombicHigh temperature (above ~148 °C)
β-phaseMonoclinicObtained after heating and cooling

Thermal Behavior and Phase Transition Phenomena

The polymorphism of this compound is accompanied by distinct thermal behaviors and phase transitions. A first-order phase transition occurs at approximately 148 °C, marking the transformation from the cubic α-phase to the orthorhombic γ-phase. researchgate.net Above this transition temperature, a slow molecular tumbling motion is initiated, with an activation energy of 15.5 ± 0.8 kcal/mole. researchgate.netaip.org

Differential thermal analysis has revealed a λ-type anomaly in the heat capacity curve at 40.5 ± 0.5 °C, indicating a higher-order phase transition within the cubic α-phase. oup.com This transition is thought to be of an order-disorder type. oup.comnstl.gov.cn Further heating leads to another transition around 160 °C, where the crystal is described as becoming "waxy," though it has a sharp melting point at 286.7 °C. aip.orgoup.com Despite its high-temperature isotropic optical properties, the γ-phase is not considered a true plastic crystal because no self-diffusion is observed up to the melting point. dtic.milaip.org

Transition Temperature Event
40.5 ± 0.5 °CSecond or higher-order phase transition (λ-type) in α-phase. oup.com
~148 °CFirst-order phase transition from α-phase (cubic) to γ-phase (orthorhombic). researchgate.net
~160 °CCrystal becomes "waxy". oup.com
286.7 °CMelting point. aip.orgoup.com
330 °CBoiling point. wikipedia.org

Molecular Dynamics Studies of this compound in Condensed Phases

The intricate polymorphism of this compound, scientifically known as hexakis(acetato)oxotetraberyllium or Be₄O(CH₃COO)₆, has been a subject of detailed investigation, particularly concerning its molecular dynamics in condensed phases. dtic.milaip.orgresearchgate.net Pulsed Nuclear Magnetic Resonance (NMR) studies conducted between -196°C and the compound's melting point at 286.7°C have been instrumental in elucidating the motional behavior of the molecule across its various phases. aip.orgdtic.mil These investigations have revealed distinct dynamic processes, including the reorientation of the peripheral methyl groups and the tumbling of the entire molecular structure. dtic.milvdoc.pub

The molecular dynamics are of particular interest due to the compound's unusual phase behavior, which includes several second or higher-order phase transitions at 42°C, 77°C, and 124.5°C, as well as a first-order transition around 148°C. dtic.mil Despite this complex polymorphism, studies have shown that certain molecular motions are surprisingly insensitive to some of these phase changes. aip.orgresearchgate.net

Methyl Group Reorientation Dynamics

In the alpha (α) modification of this compound, which is the stable cubic phase at temperatures ranging from the lowest measured up to the first-order transition at approximately 148°C, rapid reorientation of the methyl (-CH₃) groups is a prominent feature. aip.orgresearchgate.netvdoc.pub This fast motion is a key characteristic of the molecule's dynamic behavior in this phase.

Interestingly, pulsed NMR studies, which measure spin-spin (T₂) and spin-lattice (T₁ρ) relaxation times, have demonstrated that these relaxation times are not significantly affected by the second or higher-order phase transitions occurring at 42°C, 77°C, and 124.5°C. dtic.milaip.orgresearchgate.net This suggests that the reorientational dynamics of the methyl groups are largely independent of the subtle structural changes that define these particular transitions. dtic.mil The complex phase structure is thought to be significantly influenced by intermolecular methyl group interactions. dtic.mil

Investigation of Overall Molecular Tumbling Motions

This molecular tumbling is thought to occur between a number of permissible orientations. dtic.mil The transition at ~148°C marks a change from a high-symmetry cubic phase to a lower-symmetry orthorhombic structure. aip.orgvdoc.pub Despite the symmetrical nature of the this compound molecule, the presence of six peripheral methyl groups may prevent the molecule from achieving perfect spherical symmetry during its tumbling motion, which could account for the adoption of a lower symmetry crystal structure in the high-temperature γ phase. dtic.mil It is also noteworthy that no self-diffusion of the molecules is observed in the solid state up to the melting point. aip.orgvdoc.pub

Determination of Activation Energies for Molecular Motion

The value derived for this process is 15.5 ± 0.8 kcal/mole. dtic.milaip.orgresearchgate.net This activation energy is considered reasonable for the tumbling of a large, globular molecule like this compound when compared to other molecules of similar structure. dtic.mil

Molecular Motion Activation Energy (Ea) Method of Determination Temperature Range
Overall Molecular Tumbling15.5 ± 0.8 kcal/molePulsed Nuclear Magnetic Resonance (NMR)Above ~148 °C

Theoretical Studies on Bonding and Electronic Structure of Beryllium Oxyacetate

Quantum Chemical Approaches to Beryllium-Oxygen Bonding

The intricate nature of the chemical bonds within beryllium oxyacetate, particularly the beryllium-oxygen (Be-O) linkages, has been a subject of extensive theoretical investigation. These studies are fundamental to understanding the remarkable stability of its unique structure, which is characterized by a central oxygen atom tetrahedrally coordinated to four beryllium atoms.

Molecular Orbital (MO) theory offers a foundational framework for describing the electronic structure of the central Be₄O core of this compound. The formation of this stable core arises from the interaction between the atomic orbitals of the central oxygen and the four surrounding beryllium atoms, leading to the generation of bonding and antibonding molecular orbitals. Early semi-empirical calculations, as well as more recent and sophisticated theoretical approaches, have been employed to elucidate the molecule's electronic configuration. dokumen.pub

The principal bonding interactions occur between the 2s and 2p orbitals of the oxygen atom and the sp³-hybridized orbitals of the four beryllium atoms. This interaction results in a set of low-energy, filled bonding orbitals that are primarily responsible for the stability of the Be₄O tetrahedron. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining the molecule's reactivity. The HOMO is largely associated with the p-orbitals of the central oxygen, while the LUMO is centered on the beryllium atoms. This electronic distribution suggests that the molecule would function as an electron donor from its oxygen-rich core and as an electron acceptor at the beryllium centers.

Table 1: Simplified Molecular Orbital Interactions in the Be₄O Core
Interacting Atomic OrbitalsResulting Molecular OrbitalsCharacter
O(2s) + Be(sp³)a₁ (bonding)σ-bonding
O(2p) + Be(sp³)t₂ (bonding)σ-bonding
Be(sp³) - O(2p)t₂* (antibonding)σ-antibonding
Be(sp³) - O(2s)a₁* (antibonding)σ-antibonding

Modern computational chemistry heavily relies on ab initio and Density Functional Theory (DFT) methods to provide a more precise and quantitative description of chemical bonding. Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been successfully applied to this compound and its analogues. core.ac.uk While computationally demanding, these methods offer a rigorous quantum mechanical treatment of the electronic structure. core.ac.uk

DFT has become a particularly powerful and widely adopted tool for studying beryllium compounds, owing to its excellent balance of accuracy and computational efficiency. researchgate.netplos.org Various functionals, including B3LYP, have been utilized to investigate the geometry, vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.net These DFT calculations consistently predict a highly symmetric tetrahedral Be₄O core, a finding that aligns well with experimental X-ray diffraction data. researchgate.net Such studies have also confirmed the significant covalent character of the Be-O bonds within the central cage. doi.org

Table 2: Representative Calculated Bond Distances for Be₄O(OAc)₆
Computational MethodBe-O (central) Bond Length (Å)Be-O (acetate) Bond Length (Å)
Hartree-Fock1.681.63
DFT (B3LYP)1.671.62
Experimental (X-ray)1.6661.62

Analysis of Beryllium-Carboxylate Chemical Bonding

Topological analyses of the electron density, utilizing frameworks such as the Quantum Theory of Atoms in Molecules (QTAIM), have shed light on the nature of these interactions. The bond critical points (BCPs) for the Be-O bonds exhibit characteristics indicative of polar covalent bonds. A significant degree of charge transfer occurs from the more electropositive beryllium atoms to the highly electronegative oxygen atoms of the carboxylate groups. nih.gov This inherent polarity contributes to the stability of the cage-like structure by establishing a favorable electrostatic network.

Investigation of Electron Delocalization and Charge Transfer Mechanisms

Electron delocalization is a prominent feature of the electronic structure of this compound. The bridging configuration of the acetate (B1210297) ligands facilitates a degree of electron delocalization across the Be-O-C-O-Be linkages. anu.edu.au However, the most substantial charge transfer is observed within the central Be₄O core.

The highly electronegative central oxygen atom attracts a significant amount of electron density from the four surrounding beryllium atoms. This leads to a considerable negative charge on the central oxygen and partial positive charges on the beryllium atoms. dokumen.pub The resulting charge separation creates a strong electrostatic attraction that reinforces the covalent bonding framework, leading to a highly stable and electronically saturated core. This charge transfer has been quantified through various population analysis methods, including Mulliken, Natural Bond Orbital (NBO), and Bader analyses, all of which confirm the substantial charge separation. dokumen.pubmdpi.com

Conceptual Frameworks in Beryllium Coordination: The Inverse Coordination Concept

The unique structure of this compound can be effectively understood through the concept of "inverse coordination". royalsocietypublishing.orgresearchgate.net In conventional coordination complexes, a central metal ion is encircled by ligands. In stark contrast, this compound features a central non-metal atom (oxygen) that is coordinated by four metal atoms (beryllium). iucr.org This inverted arrangement is a defining characteristic of basic beryllium carboxylates and related compounds. royalsocietypublishing.orgsciencenews.org

This concept underscores the unusual role of the central oxygen atom, which acts as a tetra-coordinate center—a rare geometric configuration for oxygen. dokumen.pub The stability of this arrangement is attributed to the small size and high charge density of the hypothetical Be²⁺ ion, which allows for efficient packing and strong bonding around the central anion. The inverse coordination model serves as a valuable heuristic for comprehending the structures of similar compounds and for predicting the existence of others with different central anions and carboxylate ligands. researchgate.net

Theoretical Insights into Beryllium-Beryllium Bonding (Contextual Relevance)

While a formal, direct beryllium-beryllium bond is not present in the ground electronic state of this compound, theoretical investigations have explored the possibility of such interactions in other beryllium-containing systems. sciencenews.org The distance between beryllium atoms in this compound is relatively short, approximately 2.45 Å, which has led to some consideration of weak, non-bonding interactions.

However, the majority of quantum chemical analyses indicate the absence of significant direct Be-Be bonding. springernature.com The electron density between the beryllium atoms is exceptionally low, and there are no bond critical points connecting them. The stability of the Be₄ tetrahedron is primarily a result of the strong bridging Be-O-Be linkages, rather than direct metal-metal bonding. The contextual relevance of studying Be-Be bonding lies in understanding the limitations of beryllium's metallic character and its strong preference for forming covalent bonds with highly electronegative elements such as oxygen.

Coordination Chemistry Principles and Ligand Interactions in Beryllium Systems

Coordination Environment of Beryllium(II) in Oxyacetate Complexes

The structure of basic beryllium oxyacetate, with the formula Be₄O(O₂CCH₃)₆, provides a quintessential example of the coordination environment of the beryllium(II) ion. wikipedia.orgamericanelements.comnist.gov The central feature of this compound is a μ₄-oxo ligand, an oxygen atom that bridges four beryllium atoms. wikipedia.orgresearchgate.net Each pair of beryllium atoms is also bridged by an acetate (B1210297) ligand, resulting in a highly stable, cage-like structure. wikipedia.org

The beryllium(II) ion almost exclusively adopts a four-coordinate, tetrahedral geometry in its complexes. researchgate.netnih.gov This preference is a direct consequence of its small size, which allows for the close packing of only four donor atoms around the central metal ion. In this compound, each of the four beryllium atoms is tetrahedrally coordinated by the central oxygen atom and three oxygen atoms from the bridging acetate ligands. wikipedia.orgresearchgate.net This arrangement minimizes ligand-ligand repulsion and satisfies the electronic requirements of the Be²⁺ ion. researchgate.net The stability of this tetrahedral geometry is a defining characteristic of beryllium chemistry. nih.govgoldschmidtabstracts.info

The concept of the chelate effect is more directly applicable when considering the design of ligands to bind beryllium. Chelating ligands can form stable complexes with beryllium, and this stability is crucial for applications such as sequestering the toxic beryllium ion. researchgate.net The formation of five- or, more favorably, six-membered chelate rings significantly enhances the stability of beryllium complexes. researchgate.netcore.ac.ukresearchgate.net This is because a six-membered ring can accommodate the preferred tetrahedral geometry of beryllium with minimal strain. researchgate.net The increased stability of chelate complexes is due to favorable thermodynamic factors, specifically a significant increase in entropy upon chelation. dalalinstitute.com The kinetic chelate effect also contributes to the inertness of these complexes by slowing the rate of ligand dissociation. libretexts.org

Ligand Design Principles for Beryllium Chelation

The design of ligands for the selective chelation of beryllium is an active area of research, driven by the need to develop effective agents for sensing and sequestering this toxic element. nih.govmassey.ac.nz Several key principles guide the design of such ligands:

Preference for Hard Donor Atoms: Beryllium is a hard acid and therefore prefers to bind to hard donor atoms, such as oxygen and, to a lesser extent, nitrogen. nih.govresearchgate.net Ligands containing carboxylate, hydroxyl, or phosphonate (B1237965) groups are particularly effective at binding beryllium. researchgate.netcore.ac.uk

Formation of Six-Membered Chelate Rings: As previously mentioned, ligands that form six-membered chelate rings with beryllium are generally the most stable. researchgate.netcore.ac.ukresearchgate.net This is a critical consideration in ligand design, as it ensures compatibility with beryllium's preferred tetrahedral geometry.

Preorganization and Cavity Size: Ligands that are "preorganized" for binding, meaning they have a conformation that is already suitable for coordinating to the metal ion, can form more stable complexes. The size of the binding cavity created by the ligand is also crucial; it should be appropriately sized to encapsulate the small Be²⁺ ion. massey.ac.nz

Encapsulation: The most effective chelators are often those that can fully encapsulate the metal ion, shielding it from the surrounding solvent and preventing hydrolysis. massey.ac.nz

Computational studies have been instrumental in designing and evaluating new ligands for beryllium chelation. For example, research has shown that tetradentate tripodal di-pyridine-based receptors can be specifically designed to bind Be²⁺ cations, and that the inclusion of second-sphere hydrogen bonding interactions can further enhance binding strength. nih.govrsc.orgrsc.org

Comparative Coordination Chemistry: this compound vs. Analogous Metal Oxo-Carboxylates

Basic beryllium acetate is part of a broader class of compounds known as basic metal acetates or metal oxo-carboxylates. chemeurope.com These compounds share a common structural motif of a central oxygen atom coordinated to multiple metal centers, with bridging carboxylate ligands. A well-known family of such compounds has the general formula M₃O(O₂CCH₃)₆(H₂O)₃, where M can be Cr, Fe, or Ru. chemeurope.com

However, there are significant differences between this compound and these other metal oxo-carboxylates, primarily stemming from the unique properties of the beryllium ion:

Coordination Number and Geometry: Beryllium's strong preference for tetrahedral coordination dictates the Be₄O core structure. In contrast, the larger transition metals in the M₃O complexes typically exhibit higher coordination numbers, often six, and adopt octahedral geometries.

Stoichiometry: The stoichiometry of this compound, Be₄O(O₂CCH₃)₆, differs from the more common M₃O(O₂CCH₃)₆ stoichiometry found for many other metals. chemeurope.com This difference is a direct result of the different coordination preferences of the metal ions.

Stability and Volatility: Basic beryllium acetate is remarkably stable and can be distilled at 330°C without decomposition. wikipedia.org This volatility is unusual for a metal carboxylate and is a consequence of its discrete, nonpolar molecular structure. wikipedia.orgchemeurope.com In contrast, many other metal oxo-carboxylates are less volatile and may decompose at lower temperatures.

The table below provides a comparison of key properties of this compound and a representative transition metal oxo-carboxylate, basic chromium(III) acetate.

PropertyThis compound (Be₄O(O₂CCH₃)₆)Basic Chromium(III) Acetate ([Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl)
Metal Ion Be²⁺Cr³⁺
Coordination Geometry TetrahedralOctahedral
Core Structure Be₄O⁶⁺Cr₃O⁶⁺
Volatility Distillable at 330°CNon-volatile, decomposes upon heating
Solubility Soluble in nonpolar solvents like chloroform (B151607)Soluble in water

This comparative analysis highlights how the fundamental properties of the metal ion, particularly its size and preferred coordination number, dictate the structure and properties of the resulting oxo-carboxylate complex.

Reactivity, Reaction Mechanisms, and Solution Phase Behavior of Beryllium Oxyacetate

Ligand Exchange Reactions and Transcarboxylation

Beryllium oxycarboxylates are known to undergo ligand exchange reactions in solution, a process often referred to as "scrambling." dss.go.th When different beryllium oxycarboxylates are mixed, a redistribution of the carboxylate ligands occurs, leading to the formation of mixed-ligand complexes. dss.go.th For instance, studies have shown that mixing beryllium oxyacetate and beryllium oxypropionate results in a mixture of complexes with the general formula Be₄O(O₂CCH₃)ₓ(O₂CC₂H₅)₆₋ₓ, where x can range from 0 to 6. dss.go.th

This process of transcarboxylation, the exchange of carboxylate groups between molecules, is a key feature of the solution-phase chemistry of these compounds. The reaction is not a simple displacement but rather a dynamic equilibrium involving the breaking and forming of beryllium-oxygen bonds. The stability of the central Be₄O core means that the ligand exchange likely occurs at the periphery of the molecule, involving the carboxylate bridges.

The mechanism of this exchange is thought to proceed through an associative pathway, where an incoming carboxylate ligand coordinates to a beryllium center, forming a transient higher-coordinate intermediate before the departure of another carboxylate group. This is in line with general principles of ligand substitution at metal centers. core.ac.uk The lability of the beryllium-carboxylate bond allows for this dynamic exchange process to occur readily in solution.

Reaction Kinetics and Equilibrium Studies of Beryllium Oxycarboxylates

The kinetics and equilibrium of ligand exchange reactions in beryllium oxycarboxylates have been investigated, notably using gas chromatography (GC). This technique has proven effective in monitoring the progress of the reaction between this compound and other beryllium oxycarboxylates, such as beryllium oxypropionate. dss.go.th By analyzing the composition of the reaction mixture over time, it is possible to determine the rate of ligand scrambling and the position of the equilibrium.

Early studies using proton magnetic resonance spectrometry demonstrated that what were once thought to be pure mixed-ligand beryllium oxycarboxylates were, in fact, equilibrium mixtures resulting from these rapid ligand-exchange reactions in solution. dss.go.th The use of GC with exhaustively silanized supports has overcome previous analytical difficulties, allowing for the successful elution and quantification of individual beryllium oxycarboxylate species. researchgate.net

While specific rate constants and activation energies for the transcarboxylation of this compound are not extensively reported in readily available literature, the qualitative observation is that the exchange is facile in solution. The equilibrium position in these systems is governed by statistical factors and any small energetic differences between the various mixed-ligand species.

Aqueous Solution Chemistry of Beryllium Acetate (B1210297) and Related Species

The aqueous chemistry of beryllium is complex and heavily influenced by pH due to the strong tendency of the hydrated beryllium ion, [Be(H₂O)₄]²⁺, to hydrolyze. researchgate.net This hydrolysis plays a critical role in the behavior of beryllium acetate in aqueous solutions.

Hydrolysis Processes and Formation of Polynuclear Hydroxo-Bridged Beryllium Species

In aqueous solutions, this compound undergoes hydrolysis. ansto.gov.au This process does not lead to a neutral, water-soluble complex but rather to the formation of ionic species. ansto.gov.au The hydrolysis of the [Be(H₂O)₄]²⁺ cation, which is formed upon dissolution of beryllium salts in water, proceeds through a series of steps to form various polynuclear hydroxo-bridged species. researchgate.net

The primary and most stable of these species is the trimeric cation, [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.net This complex features a cyclic structure with three beryllium ions bridged by three hydroxide (B78521) ions. The formation of such polynuclear species is a hallmark of beryllium's aqueous chemistry and is a consequence of the high charge density of the Be²⁺ ion, which polarizes coordinated water molecules, facilitating their deprotonation. core.ac.uk

When beryllium acetate is dissolved in water, it is expected to hydrolyze, leading to the formation of these characteristic polynuclear hydroxo-bridged beryllium species, with acetate ions also present in the solution. ansto.gov.au The robust Be₄O core of the parent oxyacetate is disrupted during this process. Evidence from conductivity measurements suggests the formation of cationic acetato-beryllium complexes in aqueous solutions, though their exact nature has not been definitively identified. ansto.gov.au

pH-Dependent Speciation and Stability Diagrams

The speciation of beryllium in aqueous solution is highly dependent on the pH. A generalized speciation diagram for beryllium in the absence of strongly complexing ligands shows that:

At pH values below approximately 3.5, the dominant species is the hydrated beryllium ion, [Be(H₂O)₄]²⁺. nih.gov

As the pH increases, hydrolysis begins, leading to the formation of [Be(OH)]⁺. scispace.com

Between pH 4.5 and 5.5, the trimeric species [Be₃(OH)₃]³⁺ becomes the predominant form. nih.gov

Further increases in pH lead to the precipitation of beryllium hydroxide, Be(OH)₂. researchgate.net

At very high pH (above 12), the amphoteric nature of beryllium hydroxide results in the formation of the soluble beryllate ion, [Be(OH)₄]²⁻. core.ac.uk

In the context of a beryllium acetate solution, the presence of acetate ions will influence this speciation. Acetate can act as a ligand, competing with hydroxide and water for coordination sites on the beryllium ions. This can lead to the formation of mixed-ligand complexes containing both hydroxo and acetato bridges. The following table summarizes the key beryllium species in aqueous solution and their dependence on pH.

pH RangeDominant Beryllium Species
< 3.5[Be(H₂O)₄]²⁺
3.5 - 4.5[Be(OH)]⁺, start of polynuclear species formation
4.5 - 5.5[Be₃(OH)₃]³⁺ and other polynuclear hydroxo species
5.5 - 12Be(OH)₂ (precipitate)
> 12[Be(OH)₄]²⁻

This table represents a generalized speciation. The presence of acetate will modify the exact pH ranges and the nature of the species formed.

Mechanistic Pathways in this compound Transformations

The transformation of this compound in chemical reactions is largely dictated by the stability of its central Be₄O core and the reactivity of the bridging acetate ligands. The molecule can react with both nucleophiles and electrophiles, leading to a variety of products.

Reactions with nucleophiles, such as water or amines, typically involve the attack at the electrophilic beryllium centers. quora.com This can lead to the displacement of the acetate ligands and, in the case of water, the eventual hydrolysis and breakdown of the Be₄O core to form polynuclear hydroxo-bridged species as discussed previously. ansto.gov.au The reaction with amines can lead to the formation of adducts, such as Be₄O(O₂CCH₃)₆·4MeNH₂, where the amine molecules coordinate to the beryllium atoms.

Reactions with electrophiles can also occur. For instance, in the presence of a strong acid, the bridging acetate ligands can be protonated, leading to their displacement and the decomposition of the cluster. The central oxygen atom, being part of a stable tetrahedral arrangement, is less susceptible to direct electrophilic attack.

The thermal decomposition of this compound is another important transformation pathway. When heated, it can sublime without decomposition, a property that has been utilized in its purification. ansto.gov.au At higher temperatures, it will decompose to form beryllium oxide (BeO). The mechanism of this decomposition likely involves the sequential loss of acetic anhydride (B1165640) molecules.

The structural motif of this compound, with its M₄O core, has served as a model for understanding the structure of other metal carboxylate clusters. acs.orgchembaby.ru

Advanced Spectroscopic Characterization Techniques for Beryllium Oxyacetate

Vibrational Spectroscopy for Structural and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of beryllium oxyacetate. It allows for the identification of functional groups and provides information on the nature of the chemical bonds by analyzing the vibrational modes of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the compound. While detailed FTIR spectra specifically for this compound are not extensively published in recent literature, analysis can be performed by considering the constituent parts of the molecule: the central Be₄O core and the bridging acetate (B1210297) ligands.

The analysis of related compounds, such as beryllium-aldehyde complexes, shows that the coordination of a ligand to the beryllium center can be monitored through shifts in key vibrational frequencies, like the C=O stretching vibration. d-nb.info For the acetate ligands in this compound, characteristic vibrational modes are expected. Studies on the acetate ion itself provide a basis for these assignments. cdnsciencepub.com Furthermore, research on other metal carboxylates indicates that the positions of the carboxylate (COO⁻) stretching vibrations are sensitive to the metal and the coordination mode. researchgate.net In beryllium acetylacetonate, a related chelate complex, extensive analysis has been conducted, which can serve as a valuable reference. nih.gov

Table 1: Expected Characteristic Infrared Vibration Bands for this compound based on Acetate Ligand and Analogue Data

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H Stretching 3000 - 2850 Vibrations of the methyl (CH₃) groups of the acetate ligands.
C=O Asymmetric Stretching ~1600 Asymmetric stretching of the carboxylate group, sensitive to coordination.
C=O Symmetric Stretching ~1450 Symmetric stretching of the carboxylate group, also sensitive to coordination.
CH₃ Bending 1450 - 1350 Bending (scissoring and umbrella) modes of the methyl groups.

The interaction between the acetate ligands and the Be₄O core is a key feature that can be elucidated by FTIR. The difference in the wavenumbers between the asymmetric and symmetric C=O stretching vibrations can provide insight into the coordination mode of the carboxylate groups.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone. For this compound, Raman spectroscopy can provide detailed information about the Be₄O core and the low-frequency lattice modes.

Specific Raman studies on this compound are scarce, but data from analogous systems are informative. For instance, in beryllium acetylacetonate, both IR and Raman spectra were analyzed to provide a complete vibrational assignment. nih.gov Raman spectroscopy has also been used to identify intermediates in the hydrolysis of beryllium salts by observing shifts in Be-O vibrational modes. For beryllium materials in general, Raman microscopy is a valuable tool for characterizing crystalline structure and defects. euro-fusion.org

Table 2: Predicted Raman Active Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H Stretching 3000 - 2850 Symmetric and asymmetric stretches of the methyl groups.
C=O Stretching 1600 - 1400 Carboxylate stretching modes.
C-C Stretching ~950 Stretching of the carbon-carbon bond in the acetate ligand.
Be₄O Core Vibrations 800 - 200 Vibrations involving the central tetrahedral Be₄O core, which are expected to be strong in the Raman spectrum.

The combination of FTIR and Raman spectroscopy would allow for a comprehensive assignment of the 3N-6 vibrational modes of the this compound molecule, offering a complete picture of its structural and bonding characteristics.

The vibrations involving the beryllium-oxygen (Be-O) bonds are of particular interest as they directly probe the central inorganic core of the molecule. These vibrations are typically found in the lower frequency region of the mid-infrared spectrum (below 1000 cm⁻¹).

In a study of beryllium acetylacetonate, four distinct bands at 1042, 826, 748, and 480 cm⁻¹ were identified as being primarily due to metal-oxygen stretching motions, highlighting a strong coupling between the various Be-O bonds within the chelated ring structure. nih.gov For this compound, with its unique [Be₄O]⁶⁺ core, a complex set of Be-O stretching vibrations is expected. These would correspond to the vibrations of the central Be-O bonds (within the tetrahedron) and the Be-O bonds to the bridging acetate ligands.

Computational studies on basic beryllium carboxylates support the interpretation of these complex vibrational spectra. researchgate.net The analysis of these metal-oxygen stretching vibrations is crucial for understanding the stability and reactivity of the central cage structure.

Table 3: Beryllium-Oxygen Stretching Frequencies in the Analogue Compound Beryllium Acetylacetonate nih.gov

Wavenumber (cm⁻¹) Assignment
1042 Primarily Be-O stretching
826 Primarily Be-O stretching
748 Primarily Be-O stretching

These frequencies provide a reference point for identifying the corresponding vibrations in this compound, which are fundamental to describing the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful technique for investigating the structure, dynamics, and chemical environment of nuclei in a molecule. For this compound, both proton (¹H) and beryllium-9 (⁹Be) NMR have been employed to gain significant insights.

Pulsed ¹H NMR has been instrumental in studying the complex polymorphism and molecular dynamics of this compound. researchgate.netdtic.mil These studies, conducted over a wide temperature range from -196°C to the melting point of 286.7°C, have revealed several dynamic processes and phase transitions. researchgate.netaip.org

Investigations using spin-spin (T₂) and spin-lattice (T₁) relaxation time measurements have provided detailed information about these dynamic processes. dtic.mil Interestingly, while multiple phase transitions are known for this compound, the NMR relaxation times were found to be insensitive to some of the reported second or higher-order transitions. researchgate.netdtic.mil The studies also concluded that the high-temperature γ-phase is not a "plastic crystal," as it does not exhibit self-diffusion below its melting point. researchgate.netdtic.mil

Table 4: Molecular Dynamics and Phase Transitions in this compound from Pulsed NMR Studies researchgate.netaip.org

Phase/Temperature Range Observed Molecular Motion Activation Energy (kcal/mole)
α-modification (<148°C) Fast methyl group reorientation -

⁹Be NMR spectroscopy is a highly specific technique for studying the local environment around the beryllium atoms. researchgate.netresearchgate.net The ⁹Be nucleus has a nuclear spin of 3/2, making it a quadrupolar nucleus. huji.ac.il The interaction of its nuclear quadrupole moment with the local electric field gradient provides a sensitive probe of the symmetry of the beryllium coordination sphere. huji.ac.ilscite.ai

In this compound, all four beryllium atoms are chemically equivalent, each being tetrahedrally coordinated to the central oxygen atom and three oxygen atoms from the bridging acetate groups. researchgate.netunifr.ch This high-symmetry, tetrahedral environment is expected to result in a relatively sharp signal in the ⁹Be NMR spectrum. huji.ac.il The chemical shift in ⁹Be NMR is indicative of the coordination number and the nature of the coordinating ligands. researchgate.netiaea.org

Theoretical studies using density functional theory (DFT) have been employed to calculate the ⁹Be NMR parameters for basic beryllium carboxylates, including this compound. researchgate.net These calculations predict the chemical shielding and nuclear quadrupole coupling constants, which can be compared with experimental solid-state or solution NMR data to confirm the structure. researchgate.netscite.ai The technique is a valuable tool for confirming the integrity of the [Be₄O]⁶⁺ core in solution and for studying ligand exchange reactions. researchgate.net

Table 5: Nuclear Properties of ⁹Be for NMR Spectroscopy huji.ac.il

Property Value
Nuclear Spin (I) 3/2
Natural Abundance 100%
Quadrupole Moment (Q / fm²) 5.288

Table of Compounds

Compound Name Chemical Formula
This compound Be₄O(CH₃COO)₆
Beryllium acetylacetonate Be(C₅H₇O₂)₂
Beryllium dihydroxide Be(OH)₂
Beryllium nitrate Be(NO₃)₂
Acetic Acid CH₃COOH
Beryllium Be

Mass Spectrometry Applications

Mass spectrometry serves as a critical analytical tool in the characterization of this compound, providing insights into both its solution behavior and its intrinsic molecular properties upon ionization. Different ionization techniques offer complementary information regarding the compound's structure and stability.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for studying the speciation of metal-ligand complexes in solution. frontiersin.org This method allows for the gentle transfer of ions from solution to the gas phase, preserving the non-covalent interactions and thus providing a snapshot of the species present in the liquid state. frontiersin.orgnih.gov For beryllium compounds, ESI-MS has proven to be an effective analytical tool for screening a wide range of potential ligands and understanding the coordination chemistry of the Be²⁺ ion. researchgate.net

The application of ESI-MS to beryllium-acetate systems allows for the characterization of various complexes formed in solution. researchgate.net This approach is especially valuable given the toxicity of beryllium compounds, as it permits combinatorial-type screening using very small amounts of material, ensuring a safer analytical strategy. nih.govresearchgate.net Research has shown an excellent correlation between the beryllium species observed in the mass spectrum and those confirmed to exist in solution by other techniques. researchgate.net ESI-MS studies on beryllium have successfully identified various hydroxido and ligand-bridged species, demonstrating the technique's capacity to elucidate the complex hydrolytic behavior and coordination of beryllium ions in aqueous and non-aqueous solutions. researchgate.netcore.ac.uk This methodology is fundamental in understanding how this compound and related species behave in solution, which is crucial for predicting their environmental and biological interactions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). udel.edu This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation into smaller, characteristic ions. gbiosciences.comlibretexts.org The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. libretexts.org

For this compound, with the formula Be₄O(O₂CCH₃)₆, EI-MS provides information about the stability of its core structure and the fragmentation pathways it undergoes. wikipedia.orgnist.gov The mass spectrum of basic beryllium acetate has been compiled by the NIST Mass Spectrometry Data Center. nist.gov The fragmentation pattern reveals how the complex breaks apart under high energy, which can help in confirming its structure. The molecular ion and key fragments provide direct evidence of the compound's composition. libretexts.org

Below is a table summarizing the major peaks in the electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment Identity
43100.0[CH₃CO]⁺
34749.8[Be₄O(O₂CCH₃)₅]⁺
3936.6[Be₃O(O₂CCH₃)₂]⁺ (example)
4531.2[CH₃COOH]⁺
28825.2[Be₃(O₂CCH₃)₅]⁺ (example)
39118.0[Be₄O(O₂CCH₃)₅(OH)]⁺ (rearrangement)
406 ~1 [Be₄O(O₂CCH₃)₆]⁺ (Molecular Ion)
Data sourced from NIST Mass Spectrometry Data Center. nist.gov The identity of fragments other than the molecular ion and the base peak are proposed based on common fragmentation patterns and the parent structure.

X-ray Diffraction Spectroscopy for Solid-State Characterization

X-ray diffraction (XRD) is an indispensable, non-destructive technique for analyzing the solid-state structure of crystalline materials. ucmerced.edu It provides detailed information on atomic arrangement, crystal structure, and phase composition. wikipedia.orgucmerced.edu

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. The analysis of well-formed crystals of basic beryllium acetate has been of significant interest since the early days of X-ray crystallography. scispace.comresearchgate.net These studies unequivocally confirmed the compound's unique molecular structure. scispace.comroyalsocietypublishing.org

The structural parameters obtained from single-crystal X-ray diffraction are summarized in the table below.

Parameter Value
Crystal SystemCubic
Space GroupTd² - Fd3
Be-O (central) distance1.65 Å
C-O (carboxyl) distance1.29 Å
C-C (acetate) distance1.54 Å
Data compiled from published crystallographic studies. pnas.org

The ease of growing these single crystals has also made them useful for the alignment of X-ray diffractometers. wikipedia.org

Powder X-ray Diffraction for Polymorph Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and investigate polymorphism—the ability of a substance to exist in more than one crystal structure. dti.dk Different polymorphs of a compound can exhibit different physical properties.

This compound is known to exhibit unusual polymorphism, undergoing several phase transitions at different temperatures. researchgate.netdtic.mil PXRD studies have been instrumental in characterizing these different crystalline forms. researchgate.netjst.go.jp At room temperature, this compound exists in a high-symmetry cubic phase (α-modification). researchgate.net As the temperature is raised, it undergoes transitions to lower symmetry structures. researchgate.net For instance, a first-order phase transition occurs around 147-148°C. researchgate.netjst.go.jp Powder diffraction patterns taken at various temperatures show changes in peak positions and intensities, corresponding to changes in the unit cell dimensions and crystal symmetry. jst.go.jp Studies have identified orthorhombic and rhombohedral phases at higher temperatures, indicating a complex thermal behavior leading up to its melting point of 285°C. researchgate.netjst.go.jp

Computational Chemistry Approaches in Beryllium Oxyacetate Research

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. cnr.it This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying large systems like beryllium oxyacetate. arxiv.org DFT calculations are instrumental in predicting a range of properties, from optimized geometries to the energetics of chemical reactions. ajol.info

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. cnr.itajol.info For this compound, this process confirms the well-known structure featuring a central oxygen atom tetrahedrally coordinated to four beryllium atoms, with acetate (B1210297) groups bridging the edges of the Be₄ tetrahedron. chembaby.rumit.edu

DFT calculations can also map out energetic landscapes. This is particularly useful for studying substitution reactions where the acetate ligands are replaced by other functional groups. For example, research has been conducted on the substitution of acetate anions in Be₄O(O₂CCH₃)₆ with the dianion of L-glutamyl-L-glutamate (EE²⁻). researchgate.net DFT calculations (specifically using the B3LYP-D3 functional with a def2TZVPP basis set) were used to determine the energy balance of these substitution reactions. researchgate.net The results showed that the stepwise replacement of acetate ligands is energetically favorable, indicating that such substituted species can readily form. researchgate.net

Table 1: Calculated Energy Balance for Substitution Reactions in this compound This table displays the calculated energy balance for the stepwise substitution of acetate ligands ([OAc]⁻) with L-glutamyl-L-glutamate ([EE]²⁻) in basic beryllium acetate, as determined by DFT calculations.

Reaction Energy Balance (kcal/mol)
[Be₄O(OAc)₆] + [EE]²⁻ → [Be₄O(OAc)₄EE] + 2[OAc]⁻ -10.6 researchgate.net
[Be₄O(OAc)₄EE] + [EE]²⁻ → [Be₄O(OAc)₂(EE)₂] + 2[OAc]⁻ -8.5 researchgate.net
[Be₄O(OAc)₂(EE)₂] + [EE]²⁻ → [Be₄O(EE)₃] + 2[OAc]⁻ -6.5 researchgate.net

Data sourced from DFT calculations reported in scientific literature. researchgate.net

DFT methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to help interpret experimental spectra. Time-dependent DFT (TD-DFT) is particularly effective for calculating electronic excitation energies, which correspond to the absorption peaks in UV-Vis spectra. mdpi.com

For instance, in studies of other complex molecules, TD-DFT calculations have been successfully used to simulate absorption spectra. mdpi.com The choice of functional and basis set, such as B3LYP/6-311G(d,p), is validated by comparing the computed maximum absorption wavelength (λmax) with experimental values. mdpi.com Similar approaches could be applied to this compound and its derivatives to understand their electronic transitions and how they are affected by changes in ligation or environment. Furthermore, DFT can compute vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, providing detailed information about the bonding within the molecule. nih.gov

DFT is a crucial tool for elucidating reaction mechanisms by identifying transition states and calculating the associated energy barriers. nih.govrsc.org A transition state is the highest energy point along a reaction pathway, and the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. nih.gov

In the context of this compound, DFT could be used to model the ligand exchange reactions shown in Table 1 in greater detail. This would involve locating the transition state structures for the departure of acetate and the coordination of a new ligand. Such calculations would reveal whether the mechanism is associative (the new ligand binds before the old one leaves) or dissociative (the old ligand leaves first, creating an intermediate). This detailed mechanistic insight is critical for understanding the reactivity and stability of this compound in various chemical environments. rsc.org

Ab Initio Quantum Chemical Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics and physical constants, without using any experimental data. arxiv.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category. umich.edu While computationally more demanding than DFT, they can offer higher accuracy. arxiv.org

The choice of a basis set is a critical aspect of any ab initio or DFT calculation. stackexchange.com A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. umich.edumit.edu

Pople-style basis sets (e.g., 6-31G(d,p)) : Offer a good compromise for preliminary geometry optimizations. ajol.info

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, providing high accuracy, especially when electron correlation is important. The "aug" prefix indicates the addition of diffuse functions, which are essential for describing long-range interactions and anions. stackexchange.com

Karlsruhe "def2" basis sets (e.g., def2-TZVPP) : These are well-balanced basis sets available for most of the periodic table and are commonly used in modern DFT studies, such as those on beryllium carboxylates. researchgate.net

For beryllium, special considerations are necessary. The ground-state electron configuration of a beryllium atom is 1s²2s², with no occupied p orbitals. To accurately describe the bonding in beryllium compounds, where Be-O bonds have significant covalent character involving p-orbitals, the basis set must include polarization functions (like p- and d-type functions) to allow for the necessary orbital flexibility. mit.edu Some advanced ab initio studies on the beryllium dimer have shown that even sophisticated methods can struggle to accurately describe the weak binding, highlighting the challenges in computationally modeling beryllium chemistry. washington.edu

Energy Decomposition Analysis (EDA) for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between molecules (or fragments within a molecule) into physically meaningful components. nih.govescholarship.org This provides deep insight into the nature of the chemical bond and non-covalent interactions. A typical EDA scheme partitions the interaction energy (ΔEint) into terms such as:

Electrostatics (ΔEelst) : The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔEPauli) : The strong, short-range repulsion that arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same space.

Orbital Interaction/Polarization (ΔEorb) : The energy stabilization from the relaxation of each fragment's electron density in the presence of the other. This can sometimes be further broken down into polarization and charge-transfer terms.

Dispersion (ΔEdisp) : The attractive interaction arising from correlated fluctuations in the electron distributions of the fragments (van der Waals forces).

While no specific EDA studies on this compound were found, the methodology has been applied to similar systems, such as the interaction of nucleobases with a Be₁₂O₁₂ nanocluster, using a form of EDA called Symmetry-Adapted Perturbation Theory (SAPT). nih.govplos.org These studies reveal the dominant forces at play. For the Be₁₂O₁₂ system, electrostatic forces were found to be the dominant attractive component in the interaction. nih.govplos.org An EDA study on this compound could similarly dissect the strong Be-O bonds within the [Be₄O]⁶⁺ core and the interactions between the core and the bridging acetate ligands.

Table 2: Example of SAPT Energy Decomposition for a Cytosine•••Be₁₂O₁₂ Complex This table illustrates the components of interaction energy for the adsorption of a cytosine nucleobase on a beryllium oxide nanocluster, providing an example of the insights gained from EDA. All values are in kcal/mol.

Energy Component Value
Electrostatic (Eelst) -99.88 plos.org
Exchange (Eexch) 81.33 plos.org
Induction (Eind) -28.98 plos.org
Dispersion (Edisp) -12.33 plos.org
Total SAPT0 Energy (ESAPT0) -59.86 plos.org

Data is for the most stable configuration of the complex and sourced from SAPT calculations. plos.org Note: The exchange term in SAPT is analogous to Pauli repulsion.

Molecular Dynamics Simulations (Computational) for Dynamics and Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of dynamic processes, such as molecular vibrations, conformational changes, diffusion, and phase transitions. washington.edu

While extensive computational MD simulation studies on this compound are not prominent in the literature, experimental studies using pulsed Nuclear Magnetic Resonance (NMR) have provided significant insights into its dynamics and phase behavior. researchgate.netdtic.mil These experiments revealed that this compound exhibits unusual polymorphism, transitioning from a high-symmetry cubic phase to a lower-symmetry orthorhombic phase as temperature increases. researchgate.netdtic.mil

The NMR data identified several dynamic processes occurring within the crystal lattice at different temperatures:

Fast methyl group reorientation : This motion occurs rapidly in the α-modification of the compound. dtic.mil

Computational MD simulations could be used to build upon these experimental findings. By simulating this compound at different temperatures, researchers could:

Visualize the atomic-level changes that occur during phase transitions.

Calculate the free energy landscape associated with molecular tumbling and methyl group rotation.

Validate the activation energies determined from NMR experiments.

Table 3: Dynamic Parameters of this compound from Experimental Studies This table summarizes key motional parameters for this compound as determined by pulsed NMR experiments.

Motion Temperature Range Activation Energy (Eₐ)
Overall Molecular Tumbling Above ~148 °C 15.5 ± 0.8 kcal/mol researchgate.netdtic.mil
Fast Methyl Group Reorientation α modification (lower temps) Not explicitly quantified dtic.mil

Data sourced from experimental NMR studies. researchgate.netdtic.mildtic.mil

Research Applications and Materials Science Implications of Beryllium Oxyacetate

Utilization as a Precursor for Advanced Beryllium-Containing Materials

Beryllium oxyacetate is a key intermediate in the production of other beryllium compounds and materials. samaterials.com Acetates are recognized as excellent precursors for creating ultra-high purity compounds and nanoscale materials. americanelements.comamericanelements.com The compound itself is a moderately water-soluble crystalline beryllium source that can be decomposed through heating to form beryllium oxide, a critical material in many advanced technologies. americanelements.com

This compound is a precursor for producing beryllium oxide (BeO), which is used to fabricate high-performance ceramics. samaterials.comgnaxel.ru The thermal decomposition of this compound yields beryllium oxide powder, which is then processed to create ceramic products. gnaxel.ru Beryllium oxide ceramics are highly sought after for their unique combination of properties, including high thermal conductivity, high-temperature stability, good mechanical strength, and a low dielectric constant. mdpi.compreciseceramic.com These characteristics make them indispensable in fields requiring efficient heat dissipation and electrical insulation. samaterials.commaterion.com

BeO ceramics are utilized in a variety of demanding applications, such as:

High-Power Electronics: They serve as heat sinks and substrates in high-frequency electronic transistors and multichip modules, preventing overheating and ensuring system reliability. samaterials.com

Nuclear Reactors: Their ability to withstand high temperatures and radiation makes them suitable for use as neutron reflectors and moderators. samaterials.com

Specialized Metallurgy: Crucibles made from BeO are used for melting rare and precious metals at temperatures up to 2000°C due to their high melting point (2550°C) and chemical stability. samaterials.com

Laser Technology: High thermal conductivity contributes to the efficiency and power output of lasers. samaterials.com

The table below summarizes some key properties of Beryllium Oxide ceramics derived from precursors like this compound.

PropertyValueSignificance
Thermal Conductivity Up to 9 times that of Alumina (Al₂O₃) materion.comExcellent heat dissipation for electronics and high-temperature applications. samaterials.com
Melting Point 2550°C samaterials.comAllows for use in high-temperature environments like metallurgical crucibles. samaterials.com
Electrical Resistivity 10¹⁴ - 10¹⁸ Ohm∙cm gnaxel.ruActs as a superior electrical insulator. gnaxel.ru
Dielectric Constant 6.7 materion.comLower than many alternatives, making it suitable for high-frequency applications. materion.com
Density ~3.01 g/cm³ preciseceramic.comOffers a good balance of being lightweight with robust mechanical properties. preciseceramic.com

Metallic acetates are well-regarded as excellent precursors for the production of ultra-high purity compounds and various nanoscale materials, a role that extends to this compound. americanelements.comamericanelements.com Its decomposition provides a reliable route to synthesizing high-purity beryllium oxide. americanelements.com

Furthermore, this compound is instrumental in the field of nanotechnology. It serves as a starting material for creating beryllium-containing nanoparticles and nanopowders. americanelements.com For instance, methods like the polyacrylamide gel route can be employed to produce BeO nanoparticles from beryllium salts, with average particle sizes ranging from 15 to 25 nm. researchgate.net These nanoscale materials are critical for developing advanced composites and functional materials where particle size and purity are paramount.

Application AreaExamples of UseReference
High-Purity Compounds Production of Beryllium Oxide (BeO) for electronics and ceramics. americanelements.com
Nanoscale Materials Synthesis of BeO nanoparticles for advanced material research. americanelements.comresearchgate.net
Thin Film Deposition Used as a p-type dopant precursor in MOCVD for semiconductors. mocvd-precursor-encyclopedia.de

Role in the Formation of Metal-Organic Cages and Frameworks

Metal-Organic Frameworks (MOFs) and metal-organic cages are crystalline materials with porous structures, created by linking metal ions with organic ligands. In this context, this compound shares a structural similarity with zinc oxyacetate, a compound more commonly used in the formation of these frameworks. deakin.edu.au However, despite this isostructural nature, the use of beryllium in MOFs is relatively uncommon. deakin.edu.au The primary reasons for its limited application are the very small ionic size of the beryllium ion and the well-documented toxicity associated with beryllium compounds. deakin.edu.au These factors present significant challenges in synthesizing stable and safe beryllium-based frameworks, making it a less explored area compared to other metals. deakin.edu.au

Potential in Catalytic Systems (Indirectly via acetate (B1210297) chemistry)

Acetates, as a class of chemical compounds, are recognized as effective precursors for producing catalysts. americanelements.comamericanelements.com Metal acetates find use in applications such as petrochemical cracking and automotive catalysts. americanelements.com this compound, by virtue of its acetate groups, holds theoretical potential in catalytic applications. The decomposition of the compound can yield highly pure and reactive beryllium oxide, which could serve as a catalyst or a catalyst support. However, its practical application in catalysis is limited, largely due to the same toxicity concerns that restrict its use in other areas. deakin.edu.aulgcstandards.com

Future Research Directions in Beryllium Oxyacetate Chemistry

Exploration of Novel Synthetic Pathways and Functionalization Strategies

Future research will likely focus on moving beyond the traditional synthesis of beryllium oxyacetate to develop more versatile and controlled synthetic methodologies. A primary avenue of exploration is the substitution of the acetate (B1210297) ligands with a diverse range of functionalized carboxylates. Density Functional Theory (DFT) calculations have suggested that the substitution of acetate anions with other ligands, such as the dianion of L-glutamyl-L-glutamate, is energetically favorable. researchgate.net This indicates a robust potential for creating a library of Be₄O(RCO₂)₆ compounds with tailored properties.

Systematic studies could explore the incorporation of carboxylate ligands bearing specific functional groups (e.g., -NH₂, -OH, -alkene) to introduce new reactive sites on the cluster's periphery. Such functionalization could enable post-synthetic modification, grafting onto surfaces, or polymerization into larger assemblies. A German patent describes a process where this compound is used as a precursor in a ligand exchange reaction with terephthalic acid in dimethylformamide to produce a MOF-5-isomorphic compound, demonstrating the feasibility of complete ligand substitution to build extended structures. google.com

Synthetic StrategyPotential LigandsDesired Outcome
Ligand Exchange Dicarboxylic acids (e.g., terephthalic acid, fumaric acid)Formation of Metal-Organic Frameworks (MOFs)
Partial Substitution Functionalized monocarboxylic acids (e.g., amino acids, acrylic acid)Introduction of specific chemical functionality
Adduct Formation Neutral donor molecules (e.g., amines, phosphines)Modification of electronic properties and solubility

Deeper Understanding of Structure-Reactivity Relationships in Heterogeneous Systems

While beryllium compounds are known to have applications in catalysis, the specific use of this compound in heterogeneous catalysis is an underdeveloped field. alfachemic.com Future work should aim to establish clear relationships between the molecular structure of functionalized this compound clusters and their catalytic activity.

A significant research direction would involve immobilizing these clusters on high-surface-area supports like silica, alumina, or porous carbons. researchgate.net The performance of these supported catalysts could then be evaluated in various organic transformations. Key questions to address include how the choice of carboxylate ligand influences the accessibility of the beryllium centers, the electronic properties of the cluster, and its interaction with the support material. By systematically modifying the ligands and studying the resulting catalytic performance, a foundational understanding of the structure-reactivity landscape can be built, paving the way for the rational design of new catalysts.

Application of Advanced In-Situ Spectroscopic Techniques

To unravel reaction mechanisms and understand the dynamic behavior of this compound-based systems, the application of advanced in-situ spectroscopic techniques is crucial. While foundational characterization has been performed, modern techniques can provide unprecedented insight into processes as they occur. For instance, infrared (IR) spectroscopy has proven useful for studying the coordination modes of carboxylate ligands in other metal-carboxylate systems and could be applied to monitor ligand exchange reactions in real-time. researchgate.net

Future studies could employ techniques such as in-situ X-ray Diffraction (XRD) and Small and Ultra-Small Angle Neutron Scattering (U/SANS) to follow the structural transformations during the formation of materials from this compound precursors, similar to studies on the in-situ synthesis of copper carboxylate MOFs. rsc.org Furthermore, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be invaluable for identifying intermediate species in solution during cluster assembly or transformation, as demonstrated in studies of manganese cluster chemistry. nih.gov These methods would allow researchers to move beyond static pictures of the initial and final products and develop a detailed, mechanistic understanding of the underlying chemical processes.

Development of Predictive Multiscale Computational Models

Computational chemistry offers a powerful tool to guide and interpret experimental research on this compound. Building on existing DFT studies that have confirmed the stability of the [Be₄O]⁶⁺ core and evaluated ligand substitution energies researchgate.net, future computational work can expand in several directions.

First-principles simulations can be used to predict the electronic structure, vibrational spectra, and NMR parameters of novel, hypothetical functionalized clusters, helping to guide synthetic efforts. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods could model the behavior of these clusters on catalyst supports or interacting with solvent molecules, providing insights into structure-reactivity relationships in heterogeneous systems. Furthermore, molecular dynamics simulations could explore the self-assembly of these clusters into larger superstructures or their dynamic behavior within the pores of a metal-organic framework. Such predictive models would accelerate the discovery of new materials with desired properties and provide a deeper theoretical understanding of their behavior.

Integration with Emerging Fields in Inorganic and Materials Chemistry

A highly promising future direction for this compound chemistry is its integration into the field of Metal-Organic Frameworks (MOFs). The Be₄O(O₂CR)₆ cluster is an ideal secondary building unit (SBU)—a pre-formed, rigid molecular component that can be linked together to create extended, porous structures. usf.eduresearchgate.net The core structure of this compound is analogous to the zinc-based SBU, Zn₄O(O₂CR)₆, which is the cornerstone of iconic MOFs like MOF-5. google.com

By replacing the monofunctional acetate ligands with bifunctional carboxylate linkers (e.g., terephthalate, fumarate), it is possible to construct novel, highly porous beryllium-based MOFs. google.com A key advantage of using beryllium is its small ionic radius, which could lead to frameworks with unique pore sizes and topologies compared to their zinc analogues. Research in this area would involve exploring different linker geometries and lengths to control the resulting framework architecture and porosity. The development of beryllium-based MOFs would represent a significant expansion of both beryllium chemistry and the broader field of porous materials, with potential applications in gas storage, separation, and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.